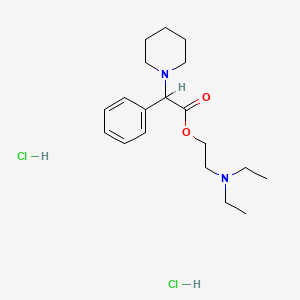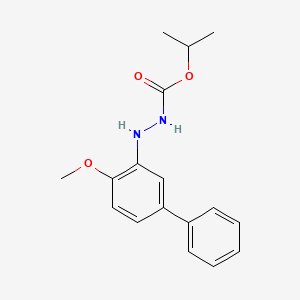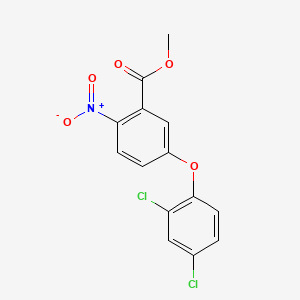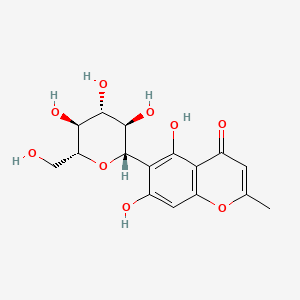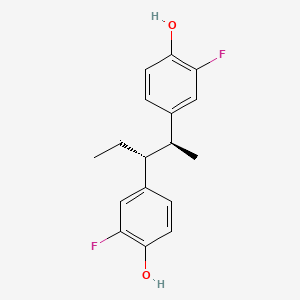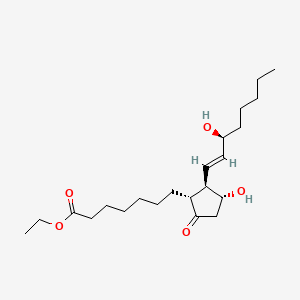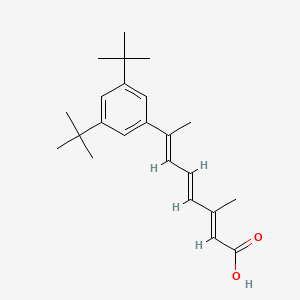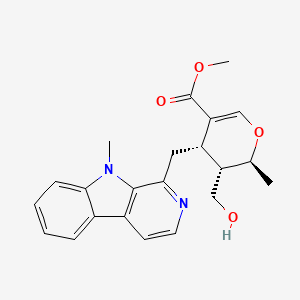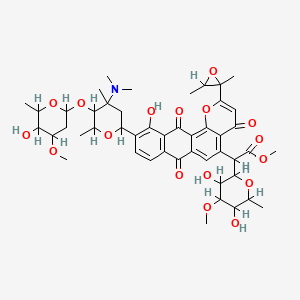
Bilanafos-sodio
Descripción general
Descripción
Bilanafos is a tripeptide comprising one L-phosphinothricyl and two L-alanyl units joined in sequence. It has a role as a bacterial metabolite and an antimicrobial agent. It is a tripeptide and a member of phosphinic acids.
Bialaphos is a natural product found in Streptomyces hygroscopicus and Streptomyces viridochromogenes with data available.
Aplicaciones Científicas De Investigación
Propiedades Antibióticas
Bilanafos-sodio, también conocido como Bialaphos Sal Sódica, es un antibiótico tripéptido . Se emplea en los experimentos de transformación de muchas especies de plantas .
Transformación Genética en Plantas
This compound se utiliza en los experimentos de transformación de muchas especies de plantas que utilizan el gen bar para la selección . Es más efectivo que el glufosinato en el maíz . En el trigo, this compound fue el criterio de selección más fiable utilizado para identificar plantas transformadas con bar .
Propiedades Herbicidas
This compound es un herbicida peptídico de origen natural que se utiliza para controlar malezas anuales y perennes . Es una protoxina, que se degrada a glufosinato en la planta .
Uso en la Agricultura
This compound se utiliza en diversas aplicaciones agrícolas. Por ejemplo, se utiliza en uvas, manzanas, peras y cítricos para controlar malezas .
Determinación de Contaminantes Ambientales
This compound se puede utilizar como estándar para la determinación de metabolitos y contaminantes ambientales en entornos de laboratorio .
Investigación sobre Estudios de Residuos
La amplia aplicación del glufosinato, en el que this compound se degrada, ha llamado la atención del público sobre sus residuos . Sin embargo, el estudio de los residuos de metabolitos de pesticidas polares era escaso, y la mayoría de ellos se centraban en los sistemas acuáticos, sin una investigación sistemática sobre muestras de plantas .
Mecanismo De Acción
Bilanafos-sodium, also known as Bilanafos sodium or sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate, is a naturally occurring peptide herbicide . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Bilanafos-sodium primarily targets the enzyme glutamine synthetase . This enzyme plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .
Mode of Action
Bilanafos-sodium acts as a glutamine synthetase inhibitor . It is a protoxin that degrades to glufosinate in the plant . The degradation product, glufosinate, is structurally similar to glutamic acid, allowing it to act as a competitive inhibitor of glutamine synthetase . This inhibition disrupts the normal function of the enzyme, leading to an accumulation of ammonium ions and inhibition of photosynthesis .
Biochemical Pathways
The inhibition of glutamine synthetase by Bilanafos-sodium disrupts the nitrogen metabolism in plants . This disruption leads to the accumulation of ammonium ions, which are toxic to plants . The excess ammonium ions also inhibit photosynthesis, further disrupting the plant’s metabolism .
Pharmacokinetics
It is known that the compound is a protoxin that is metabolized to glufosinate in the plant
Result of Action
The primary result of Bilanafos-sodium’s action is the death of the plant . The accumulation of toxic ammonium ions and the inhibition of photosynthesis disrupt the plant’s metabolism, leading to the death of the plant .
Action Environment
The efficacy and stability of Bilanafos-sodium can be influenced by various environmental factors. It is known that the compound is used to control annual and perennial weeds in various environments, including vegetable fields and orchards .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate' involves the protection of the amino and hydroxyl groups, followed by the coupling of the protected amino acid derivatives and deprotection of the intermediate compound to yield the final product.", "Starting Materials": [ "L-serine", "L-threonine", "N-Boc-L-aspartic acid beta-benzyl ester", "N-Cbz-L-lysine", "Boc-L-aspartic acid beta-benzyl ester hydroxysuccinimide ester", "Sodium hydroxide", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Protect the amino group of L-serine with Boc group using Boc2O in methanol.", "Protect the hydroxyl group of L-threonine with TBDMS group using TBDMS-Cl in pyridine.", "Protect the amino group of N-Cbz-L-lysine with Boc group using Boc2O in methanol.", "Couple N-Boc-L-aspartic acid beta-benzyl ester with L-serine-Boc using DCC in DMF to give the protected dipeptide.", "Couple the protected dipeptide with N-Cbz-L-lysine-Boc using DCC in DMF to give the protected tripeptide.", "Couple the protected tripeptide with Boc-L-aspartic acid beta-benzyl ester hydroxysuccinimide ester using DIPEA in DMF to give the protected tetrapeptide.", "Deprotect the TBDMS group of L-threonine using TBAF in THF.", "Deprotect the Boc groups of the protected tetrapeptide using TFA in DCM.", "Neutralize the TFA with sodium bicarbonate and evaporate the solvent to obtain the crude product.", "Dissolve the crude product in water and adjust the pH to 8-9 using NaOH.", "Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Concentrate the product and dry it under vacuum to obtain the final product 'sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate'." ] } | |
Número CAS |
71048-99-2 |
Fórmula molecular |
C11H21N3NaO6P |
Peso molecular |
345.26 g/mol |
Nombre IUPAC |
sodium;[(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-methylphosphinate |
InChI |
InChI=1S/C11H22N3O6P.Na/c1-6(9(15)14-7(2)11(17)18)13-10(16)8(12)4-5-21(3,19)20;/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H,19,20);/q;+1/p-1/t6-,7-,8-;/m0./s1 |
Clave InChI |
RTWIRLHWLMNVCC-WQYNNSOESA-M |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCP(=O)(C)[O-])N.[Na+] |
SMILES |
CC(C(=O)NC(C)C(=O)[O-])NC(=O)C(CCP(=O)(C)O)N.[Na+] |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCP(=O)(C)[O-])N.[Na+] |
Apariencia |
Solid powder |
melting_point |
160.0 °C |
Pictogramas |
Acute Toxic; Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
XAA |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Bilanafos-sodium; MW 801; SF 1293; Bialaphos sodium; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






